
N-(4-acetamido-3-methylphenyl)cyclohex-3-ene-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-acetamido-3-methylphenyl)cyclohex-3-ene-1-carboxamide, also known as AM404, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. The compound was first synthesized in the late 1990s and has since been studied extensively for its pharmacological properties.
Mécanisme D'action
The mechanism of action of N-(4-acetamido-3-methylphenyl)cyclohex-3-ene-1-carboxamide involves its interaction with the endocannabinoid system. The compound inhibits the uptake of anandamide, a naturally occurring endocannabinoid, resulting in increased levels of the compound in the brain and peripheral tissues. Anandamide is known to have analgesic and anti-inflammatory effects, which may explain the potential therapeutic applications of N-(4-acetamido-3-methylphenyl)cyclohex-3-ene-1-carboxamide.
Biochemical and Physiological Effects
N-(4-acetamido-3-methylphenyl)cyclohex-3-ene-1-carboxamide has been shown to have various biochemical and physiological effects in preclinical studies. The compound has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. Additionally, N-(4-acetamido-3-methylphenyl)cyclohex-3-ene-1-carboxamide has been shown to have neuroprotective effects in animal models of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-acetamido-3-methylphenyl)cyclohex-3-ene-1-carboxamide in laboratory experiments is its high purity and stability. The compound can be synthesized in high yields and is relatively stable under standard laboratory conditions. However, one limitation of using N-(4-acetamido-3-methylphenyl)cyclohex-3-ene-1-carboxamide is its high cost compared to other compounds used in research. Additionally, the compound has limited solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on N-(4-acetamido-3-methylphenyl)cyclohex-3-ene-1-carboxamide. One area of interest is the development of novel analogs of the compound with improved pharmacological properties. Additionally, further research is needed to fully understand the mechanism of action of N-(4-acetamido-3-methylphenyl)cyclohex-3-ene-1-carboxamide and its potential therapeutic applications in various diseases. Finally, the development of new methods for synthesizing N-(4-acetamido-3-methylphenyl)cyclohex-3-ene-1-carboxamide may lead to improved yields and reduced costs, making the compound more accessible for research purposes.
Méthodes De Synthèse
The synthesis of N-(4-acetamido-3-methylphenyl)cyclohex-3-ene-1-carboxamide involves the reaction of 4-acetamido-3-methylphenol and cyclohexanone in the presence of a Lewis acid catalyst. The resulting product is then treated with acetic anhydride to form the final compound. This method has been optimized to produce high yields of pure N-(4-acetamido-3-methylphenyl)cyclohex-3-ene-1-carboxamide and has been widely used in research laboratories.
Applications De Recherche Scientifique
N-(4-acetamido-3-methylphenyl)cyclohex-3-ene-1-carboxamide has been studied extensively for its potential therapeutic applications in various diseases, including pain, inflammation, and neurological disorders. The compound has been shown to act as an inhibitor of the endocannabinoid transporter, which leads to increased levels of endocannabinoids in the brain and peripheral tissues.
Propriétés
IUPAC Name |
N-(4-acetamido-3-methylphenyl)cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-11-10-14(8-9-15(11)17-12(2)19)18-16(20)13-6-4-3-5-7-13/h3-4,8-10,13H,5-7H2,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSUABHFADYPDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2CCC=CC2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



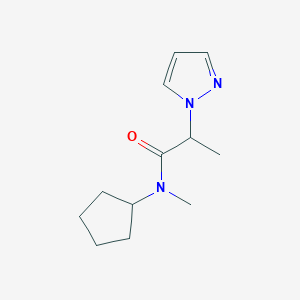

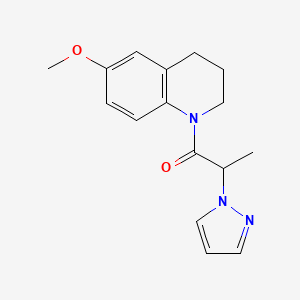

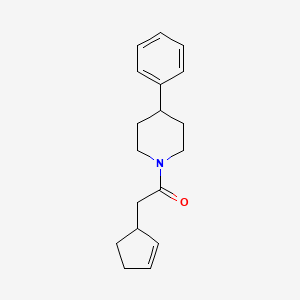
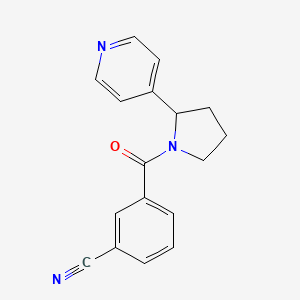
![1-Cyclopropyl-6-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrrolidine-1-carbonyl]pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B7493927.png)

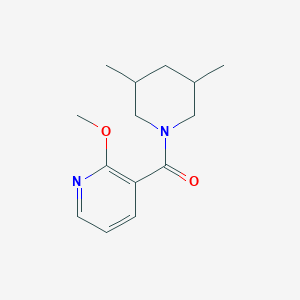
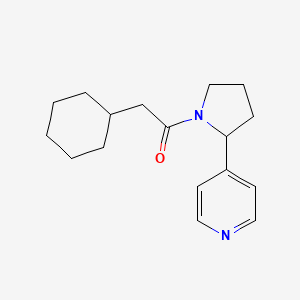
![1-(3-methoxyphenyl)-N-[4-[(4-methoxyphenyl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7493953.png)
